2-(Dimethylamino)-4,6-pyrimidinediol is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified under pyrimidine derivatives, which are known for their diverse biological activities. The compound's structure features a pyrimidine ring substituted with a dimethylamino group and hydroxyl functionalities at the 4 and 6 positions.
This compound is primarily sourced through synthetic routes in laboratory settings, often involving reactions that modify existing pyrimidine structures. It falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals due to their ability to interact with biological systems.
The synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol can be achieved through several methods, typically involving the chlorination of pyrimidine derivatives followed by nucleophilic substitution reactions.
The molecular formula for 2-(Dimethylamino)-4,6-pyrimidinediol is C₉H₁₃N₃O₂. Its structure consists of a pyrimidine ring with hydroxyl groups at the 4 and 6 positions and a dimethylamino group at the 2 position.
2-(Dimethylamino)-4,6-pyrimidinediol participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(Dimethylamino)-4,6-pyrimidinediol primarily relates to its role as an inhibitor in various biochemical pathways.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds like 2-(Dimethylamino)-4,6-pyrimidinediol.
The primary applications of 2-(Dimethylamino)-4,6-pyrimidinediol include:
2-(Dimethylamino)-4,6-pyrimidinediol represents a structurally distinctive pyrimidine derivative characterized by the presence of two hydroxyl groups and a dimethylamino substituent. This heterocyclic compound embodies the structural features essential for diverse molecular interactions in chemical and biological systems. Its tautomeric versatility and hydrogen bonding capacity enable unique reactivity patterns, making it a valuable synthetic intermediate in medicinal chemistry programs. Historically accessible through classical heterocyclic condensation reactions, this scaffold has evolved from a chemical curiosity to a pharmacologically relevant structural motif. The strategic placement of electron-donating groups creates a push-pull electronic system that influences its physicochemical properties and binding interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation [2] [5].
The compound is systematically identified as 2-(dimethylamino)-4,6-pyrimidinediol, with the Chemical Abstracts Service (CAS) registry number 5738-14-7 providing its unique identifier in chemical databases. Its molecular formula is C₆H₉N₃O₂, corresponding to a molecular weight of 155.16 g/mol. The structural framework consists of a pyrimidine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and hydroxyl groups (-OH) at positions 4 and 6. This arrangement exhibits tautomeric behavior, where the hydroxyl groups can undergo lactam-lactim tautomerism, potentially existing as 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one, reflecting the compound's ability to adopt different isomeric forms depending on environmental conditions [2] [5].
Table 1: Chemical Identifiers and Synonyms of 2-(Dimethylamino)-4,6-pyrimidinediol
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-(Dimethylamino)-4,6-pyrimidinediol |
CAS Registry Number | 5738-14-7 |
Molecular Formula | C₆H₉N₃O₂ |
Molecular Weight | 155.16 g/mol |
Common Synonyms | 2-(Dimethylamino)pyrimidine-4,6-diol; 2-Dimethylamino-4,6-dihydroxypyrimidine; 2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one; 4,6-Pyrimidinediol, 2-(Dimethylamino)-; Dimethylaminopyrimidinediol |
The compound typically presents as a solid material at room temperature and exhibits moderate solubility in polar solvents such as water, alcohols, and dimethyl sulfoxide, attributable to its hydrogen-bonding capacity. This polar nature facilitates its use in solution-phase chemical reactions. Spectroscopic characterization includes distinctive infrared absorption bands corresponding to C=O/N-H stretches (1650-1750 cm⁻¹) in its lactam form and C-O stretches (1200-1300 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts for the pyrimidine ring protons and carbons. The dimethylamino group appears as a singlet near δ 3.0 ppm in ¹H-NMR, while the ring protons show characteristic downfield shifts [2] [5].
The exploration of substituted pyrimidines gained significant momentum during the mid-20th century, coinciding with expanding interest in heterocyclic systems of biological relevance. While the specific discovery timeline of 2-(dimethylamino)-4,6-pyrimidinediol remains undocumented in mainstream literature, its synthesis aligns with classical pyrimidine formation methodologies developed during the 1950-1970s, particularly condensation reactions involving β-dicarbonyl compounds with N,N-dimethylguanidine or similar reagents. This compound emerged as part of broader investigations into functionalized pyrimidines that examined substituent effects on ring electronics, tautomeric equilibria, and metal coordination properties [8].
Research into pyrimidinediol derivatives accelerated with the recognition of nucleic acid components (cytosine, uracil, thymine) as biologically critical pyrimidine bases. The dimethylamino modification at the 2-position distinguished this compound from natural pyrimidines, creating interest in its potential as a bioisostere or synthetic precursor for modified nucleoside analogs. Throughout the 1980s-1990s, substituted pyrimidines became established as privileged scaffolds in medicinal chemistry, with 2-(dimethylamino)-4,6-pyrimidinediol gaining visibility in chemical catalogs as a specialized building block for drug discovery programs. Its commercial availability from suppliers like CymitQuimica since at least the early 2000s reflects its established role as a research chemical, typically offered with purity specifications ≥95% for research applications [2] [3] [5].
The compound's persistence in chemical supply catalogs despite being "discontinued" in some listings (as noted in search results) underscores its continued, albeit specialized, utility in heterocyclic chemistry. Its structural features—particularly the juxtaposition of hydrogen bond donor/acceptor groups with a tertiary amine—have positioned it as a multifunctional intermediate for synthesizing more complex pharmacological agents, especially kinase inhibitors and antimicrobial compounds where pyrimidine cores are prevalent [2] [5].
In pharmaceutical research, 2-(dimethylamino)-4,6-pyrimidinediol serves as a versatile scaffold for molecular design due to its capacity for structural diversification and its favorable physicochemical properties. The presence of multiple hydrogen-bonding sites enables targeted interactions with biological macromolecules, while the electron-donating dimethylamino group enhances ring electron density, influencing binding affinity and selectivity. These attributes have established its role as a precursor for bioactive molecules targeting various disease pathways [2] [5].
Table 2: Therapeutic Areas and Biological Activities of Pyrimidine Derivatives Related to 2-(Dimethylamino)-4,6-pyrimidinediol
Therapeutic Area | Biological Activity | Structural Relevance |
---|---|---|
Oncology Therapeutics | Receptor tyrosine kinase (RTK) inhibition | Serves as core structure in VEGFR-2/PDGFR-β inhibitors |
Antimicrobial Agents | Bacterial enzyme inhibition | Mimics natural pyrimidine substrates in essential bacterial pathways |
CNS Therapeutics | GABA receptor modulation | Hydrogen bonding capability enables neurotransmitter mimicry |
Metabolic Disorders | Enzyme inhibition in metabolic pathways | Serves as scaffold for inhibitors of metabolic enzymes |
The compound's significance is particularly evident in cancer drug discovery, where pyrimidine-based compounds have demonstrated substantial utility as kinase inhibitors. Structural analogs incorporating the furo[2,3-d]pyrimidine core have been developed as multitargeted inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFR-β), crucial targets in angiogenesis. These inhibitors, exemplified by compounds such as those reported by [7], often feature the same hydrogen-bonding pharmacophore present in 2-(dimethylamino)-4,6-pyrimidinediol. Additionally, the scaffold has shown promise in generating microtubule-targeting agents that overcome drug resistance mechanisms, including those mediated by βIII-tubulin isotype expression and P-glycoprotein efflux [7].
In antibacterial research, the compound's structural similarity to essential bacterial metabolites positions it as a potential precursor for novel agents. Five-membered heterocycles have demonstrated critical importance in antibacterial drug design, with approximately 65% of FDA-approved antibiotics containing such structures. While 2-(dimethylamino)-4,6-pyrimidinediol itself contains a six-membered core, its functionalization potential enables incorporation into hybrid molecules containing adjacent five-membered heterocycles like thiazoles, triazoles, or imidazoles—structures prominently featured in β-lactam antibiotics and oxazolidinones such as linezolid. This strategic hybridization approach represents a frontier in addressing antibiotic resistance, particularly against multidrug-resistant Gram-positive pathogens where new chemical entities are urgently needed [6].
The compound's physicochemical profile—moderate aqueous solubility, presence of ionizable groups, and molecular weight <300 Da—aligns well with drug-like properties, enhancing its utility in lead optimization programs. Its role as a chemical building block is evidenced by its commercial availability in quantities ranging from 100mg to 5g, targeting medicinal chemistry research applications. Research into its structural analogs continues to advance, with investigations exploring modifications at the 4,5, and 6 positions to optimize target binding, pharmacokinetic properties, and therapeutic efficacy across multiple disease contexts [2] [5] [7].
Table 3: Available Commercial Forms of 2-(Dimethylamino)-4,6-pyrimidinediol
Quantity | Price (€) | Purity | Physical Form | Supplier Reference |
---|---|---|---|---|
100 mg | 96.00 | ≥95% | Solid | IN-DA00EDQ9 |
250 mg | 114.00 | ≥95% | Solid | IN-DA00EDQ9 |
1 g | 201.00 | ≥95% | Solid | IN-DA00EDQ9 |
5 g | Inquire | ≥95% | Solid | IN-DA00EDQ9 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7